molecular formula C12H21NO4 B12442611 (S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate

(S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate

Cat. No.: B12442611
M. Wt: 243.30 g/mol
InChI Key: MXDNEPDJMODRAI-UHFFFAOYSA-N
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Description

(S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate is a chiral amino acid derivative widely employed in peptide synthesis and asymmetric catalysis. Its structure features:

  • A methyl ester group at the carboxyl terminus.
  • A tert-butoxycarbonyl (Boc) protecting group on the amine moiety.
  • A hex-5-enoate backbone with a terminal double bond.

This compound is valued for its stability under basic conditions and its role in constructing β-amino acid frameworks, which are critical in medicinal chemistry and enzyme mimetics .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-6-7-8-9(10(14)16-5)13-11(15)17-12(2,3)4/h6,9H,1,7-8H2,2-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDNEPDJMODRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metallation-Alkylation Approach

This method involves generating a lithium enolate intermediate, followed by alkylation with an allylic bromide.

Procedure :

  • Metallation : N-(tert-Butoxycarbonyl)glycine tert-butyl ester is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C to form a lithium enolate.
  • Alkylation : The enolate reacts with 1-bromo-4-butene at −78°C to 20°C over 7.5 hours, yielding the hex-5-enoate derivative.

Key Data :

Parameter Value
Reagents n-BuLi, 1-bromo-4-butene
Solvent THF
Temperature −78°C to 20°C
Reaction Time 7.5 hours
Yield 86%

Advantages :

  • High yield and stereochemical fidelity due to low-temperature control.
  • Direct access to the allyl side chain critical for further functionalization.

Limitations :

  • Requires cryogenic conditions, limiting scalability.
  • Stereoselectivity depends on enolate configuration, necessitating chiral auxiliaries for S-configuration.

Boc Protection and Functionalization

Direct Boc Protection of Amino Acids

This approach leverages amino acid derivatives as starting materials.

Procedure :

  • Protection : L-Threonine methyl ester hydrochloride is treated with di-tert-butyl dicarbonate (Boc anhydride) and triethylamine (TEA) in dichloromethane (DCM) at 0°C.
  • Workup : The reaction mixture is washed with HCl, NaHCO₃, and brine, followed by chromatographic purification.

Key Data :

Parameter Value
Reagents Boc₂O, TEA
Solvent DCM
Temperature 0°C to RT
Reaction Time 18 hours
Yield 95%

Advantages :

  • Simple and scalable for large-scale production.
  • Maintains S-configuration when starting from chiral amino acids.

Limitations :

  • Requires high-purity starting materials.
  • Potential side reactions (e.g., racemization) under prolonged reaction times.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability Key Reagents
Metallation-Alkylation 86 High Moderate n-BuLi, 1-bromo-4-butene
Boc Protection 95 High High Boc₂O, TEA
Catalytic Coupling ~70* Moderate Low Pd(OAc)₂, S-Phos
  • Hypothetical yield based on analogous systems.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the primary amine. This is critical for subsequent peptide coupling or functionalization:

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature .

  • Mechanism : Acid-catalyzed cleavage of the carbamate, releasing CO₂ and tert-butanol.

  • Outcome : Yields the free amine intermediate, which can participate in nucleophilic reactions (e.g., amide bond formation).

Example Reaction :

Boc protected compoundTFA DCMNH2 hex 5 enoate+CO2+tert butanol\text{Boc protected compound}\xrightarrow{\text{TFA DCM}}\text{NH}_2\text{ hex 5 enoate}+\text{CO}_2+\text{tert butanol}

Elimination Reactions

The terminal alkene (hex-5-enoate) undergoes elimination under basic conditions to form conjugated dienes:

  • Conditions : LiBr in acetonitrile at 60°C for 14 hours .

  • Mechanism : Base-induced β-hydride elimination, facilitated by the electron-withdrawing ester group.

  • Yield : ~64% after column chromatography .

Key Data :

SubstrateReagentTemp (°C)Time (h)ProductYield (%)
(S)-Methyl Boc-aminohex-5-enoateLiBr/MeCN6014Conjugated diene64

Substitution Reactions

The methyl ester undergoes nucleophilic substitution or transesterification:

  • Transesterification : Methanol exchange with higher alcohols (e.g., ethanol) under acidic or basic conditions.

  • Conditions : H₂SO₄ (cat.) in excess alcohol, reflux.

  • Application : Modifies solubility or reactivity for downstream synthesis.

Stereospecific Reactions

The chiral center at C2 influences reaction outcomes:

  • Epimerization : Occurs under organocatalytic conditions (e.g., bifunctional thiourea catalysts), enabling stereochemical inversion at Cβ .

  • Mechanism : Base-mediated deprotonation/reprotonation via enolate intermediates .

Example Pathway :

  • Deprotonation at Cβ to form enolate.

  • Stereoinversion via catalyst-mediated reprotonation.

  • Cyclization to spirocyclic products .

Industrial-Scale Modifications

Large-scale synthesis employs continuous flow reactors to optimize efficiency:

  • Key Steps :

    • Boc protection using (Boc)₂O in THF with DMAP.

    • Purification via silica gel chromatography or crystallization .

  • Yield Improvement : Automated systems achieve >90% purity with reduced waste.

Comparative Reaction Table

Reaction TypeReagents/ConditionsKey ProductYield (%)Application
Boc DeprotectionTFA/DCM, rtFree amine>95Peptide synthesis
EliminationLiBr, MeCN, 60°CConjugated diene64Alkene functionalization
TransesterificationH₂SO₄, ROH, refluxAlkyl ester derivative70–85Solubility modulation
EpimerizationThiourea catalyst, CHCl₃(R)-enantiomer50–60Stereochemical diversification

Research Findings

  • Stereochemical Stability : The (S)-configuration remains intact under mild conditions but epimerizes in the presence of strong bases or organocatalysts .

  • Alkene Reactivity : The hex-5-enoate group participates in Diels-Alder reactions when activated by Lewis acids (e.g., TiCl₄), forming six-membered cycloadducts.

  • Industrial Relevance : Continuous flow synthesis reduces reaction times by 40% compared to batch processes.

Scientific Research Applications

(S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, thereby influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The corrected compound from Research on Chemical Intermediates (2023), (5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium, serves as a key comparator. Below is a detailed analysis:

Table 1: Structural and Reactivity Comparison
Compound Name Backbone Protecting Groups Functional Groups Key Applications
(S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate Hex-5-enoate Methyl ester, Boc Terminal alkene, ester, Boc-NH Peptide synthesis, β-amino acids
(5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium Pentylide Benzyloxycarbonyl (Cbz), Boc Sulfoxonium ylide, ketone Cyclopropanation, asymmetric catalysis
Key Differences :

Backbone and Chain Length: The target compound has a hex-5-enoate chain, enabling reactivity at the terminal alkene (e.g., metathesis or epoxidation). The corrected comparator features a pentylide backbone with a sulfoxonium ylide, favoring cyclopropanation via Stevens rearrangement .

Protecting Groups: The methyl ester in the target compound offers hydrolytic stability under basic conditions. The benzyloxycarbonyl (Cbz) group in the comparator provides orthogonal protection, removable via hydrogenolysis, which is advantageous in stepwise syntheses.

Reactivity :

  • The sulfoxonium ylide in the comparator facilitates carbene transfer reactions, critical for forming cyclopropanes in drug intermediates.
  • The terminal alkene in the target compound allows for regioselective functionalization, such as hydroamination or cross-metathesis.
Target Compound :
  • Synthetic Utility: Used in the synthesis of β²-amino acids, which exhibit enhanced metabolic stability in peptidomimetics.
  • Stability : The Boc group remains intact under basic peptide-coupling conditions but is cleaved by trifluoroacetic acid (TFA), enabling sequential deprotection .
Corrected Comparator :
  • Catalytic Applications : Demonstrated efficacy in asymmetric cyclopropanation reactions, achieving >90% enantiomeric excess (ee) in model substrates.
  • Limitations : The sulfoxonium ylide requires low temperatures (-78°C) to prevent decomposition, complicating large-scale applications .

Contradictions and Corrections in Literature

The 2023 correction highlights the importance of precise nomenclature.

Biological Activity

(S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate, also known as Boc-L-Homoallylglycine methyl ester, is a compound with significant biological relevance, particularly in medicinal chemistry and drug development. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

  • IUPAC Name : Methyl (S)-2-((tert-butoxycarbonyl)amino)hex-5-enoate
  • CAS Number : 92136-57-7
  • Molecular Formula : C₁₂H₂₁NO₄
  • Molecular Weight : 243.3 g/mol
  • Purity : 95% .

Biological Activity Overview

(S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate exhibits various biological activities that make it a valuable compound in research and potential therapeutic applications. Notably, it has been investigated for its role as a building block in the synthesis of peptide-based drugs and its interaction with biological targets.

The compound's biological activity is primarily attributed to its structural features, which allow it to interact with specific enzymes and receptors. Its role as a substrate for various enzymatic reactions has been documented, particularly in the context of peptide synthesis where it serves as an amino acid derivative.

Research Findings

  • Inhibition Studies :
    • A study highlighted the compound's potential in inhibiting certain enzymes involved in cancer cell proliferation. The inhibition of histone deacetylases (HDACs), particularly HDAC3, was noted to disrupt lipid metabolism and promote apoptosis in cancer cells .
    • The compound has also shown promise in modulating signaling pathways associated with cell division and survival, indicating its potential as an anticancer agent.
  • Peptide Synthesis :
    • (S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate is utilized in the synthesis of biologically active peptides. Its ability to form stable amide bonds makes it an ideal candidate for creating peptide libraries for drug discovery .
  • Case Studies :
    • In a recent investigation, derivatives of this compound were synthesized and tested for their efficacy against specific cancer cell lines. The results indicated that modifications to the Boc group significantly affected the biological activity, with some derivatives exhibiting enhanced potency against HDACs .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionInhibits HDAC3 leading to apoptosis in cancer cells
Peptide SynthesisServes as a building block for peptide drug development
Cancer Cell StudiesModulates cell survival pathways in specific cancer lines

Q & A

Basic Research Question

  • 1H-NMR analysis : Examine coupling constants (J-values) of the alkene protons (δ 5.2–5.8 ppm). A trans-configuration typically shows J ≈ 15–18 Hz, while cis is lower (J ≈ 10–12 Hz).
  • 13C-NMR : Confirm the Boc group via carbonyl signals at ~155 ppm and methyl ester at ~170 ppm.
  • NOESY/ROESY : Detect spatial proximity between the amino group and the alkene to validate stereochemical assignments. Studies on analogous esters used 2D NMR to resolve alkene geometry .

What methodologies address contradictions in observed vs. predicted reactivity during esterification or Boc deprotection?

Advanced Research Question

  • Mechanistic studies : Use isotopic labeling (e.g., D2O quenching) to trace unexpected side reactions.
  • HPLC-MS monitoring : Track intermediates in real-time to identify side products (e.g., tert-butyl carbamate formation during Boc cleavage).
  • Computational modeling : Apply DFT calculations to predict energy barriers for competing pathways. A study on similar Boc-protected compounds combined experimental and computational data to explain anomalous hydrolysis rates .

How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

  • Accelerated stability testing : Expose the compound to buffers (pH 1–12) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Kinetic analysis : Calculate half-life (t1/2) using Arrhenius plots. For example, Boc groups are labile under acidic conditions (t1/2 < 1 hr at pH 2), necessitating neutral storage .

What safety protocols are critical when handling this compound, given its hazard profile?

Basic Research Question

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact (H315, H319) and inhalation (H335).
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal.
  • First aid : For oral exposure (H302), administer activated charcoal and seek medical attention. Safety data for structurally related compounds emphasize these protocols .

How can environmental fate studies be designed to evaluate this compound’s ecotoxicological impact?

Advanced Research Question

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in water/soil.
  • Toxicity testing : Expose Daphnia magna or algae to 0.1–10 mg/L concentrations for 48–72 hrs. Measure LC50/EC50 values.
  • Partition coefficients : Calculate logP (e.g., via shake-flask method) to predict bioaccumulation. Environmental studies on esters recommend these tiered approaches .

What advanced techniques validate the compound’s role as an intermediate in peptide or heterocycle synthesis?

Advanced Research Question

  • Cross-coupling reactions : Test Suzuki-Miyaura coupling using the alkene as a handle for diversification.
  • Protecting group compatibility : Assess Boc stability under Mitsunobu or Grubbs catalysis conditions.
  • Chiral HPLC : Compare retention times with known standards post-derivatization. Similar methodologies were applied to cyclic hydroxamic acid precursors .

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